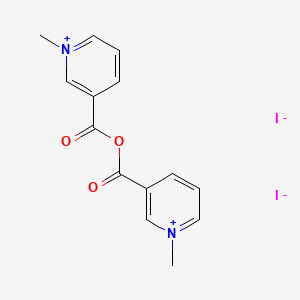
3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two 1-methylpyridinium units linked by an oxydicarbonyl group and counterbalanced by two iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1-methylpyridinium with oxalyl chloride, followed by the addition of iodide ions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The iodide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride, bromide, and acetate can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in the formation of new quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methylpyridinium bromide
- 3-Hydroxy-1-methylpyridin-1-ium bromide
Uniqueness
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is unique due to its bis-quaternary structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts
Propiedades
Número CAS |
112520-97-5 |
|---|---|
Fórmula molecular |
C14H14I2N2O3 |
Peso molecular |
512.08 g/mol |
Nombre IUPAC |
(1-methylpyridin-1-ium-3-carbonyl) 1-methylpyridin-1-ium-3-carboxylate;diiodide |
InChI |
InChI=1S/C14H14N2O3.2HI/c1-15-7-3-5-11(9-15)13(17)19-14(18)12-6-4-8-16(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
XRDVTTLLYJZZMA-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)OC(=O)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


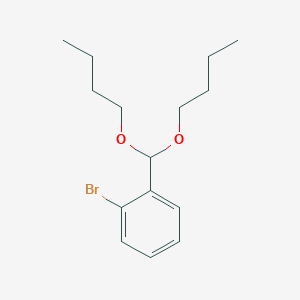
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)


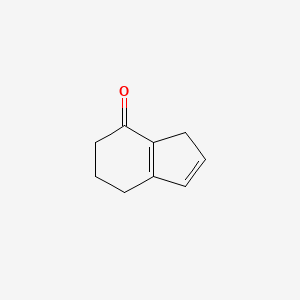
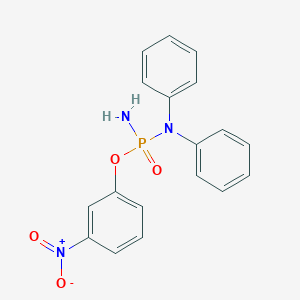
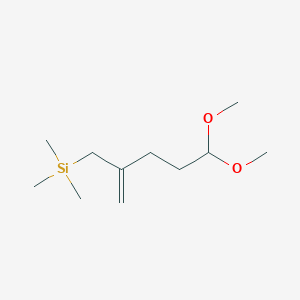
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)


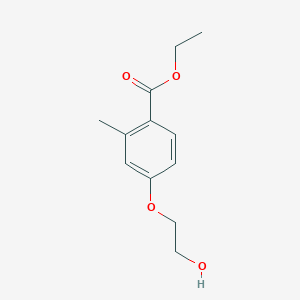
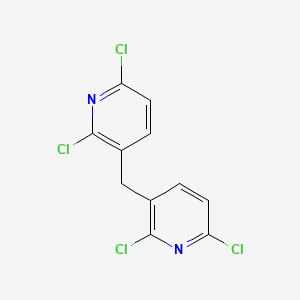

![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
